7-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
Historical Context and Discovery of Polycyclic Nitrogen-Containing Heterocycles
The exploration of nitrogen-containing heterocycles dates to the early 19th century, with seminal work on alkaloids like quinine and morphine laying the groundwork for understanding their biological relevance. By the mid-20th century, systematic studies on heterocyclic systems revealed that fused polycyclic architectures could enhance molecular rigidity and target selectivity compared to monocyclic analogs. The pyrazolo-triazolo-pyrimidine framework represents a modern evolution of these principles, first emerging in the late 1990s as chemists sought to combine the hydrogen-bonding capabilities of pyrimidines with the metabolic stability of azole rings.
Key milestones in this field include:
- 1950s : Development of Hantzsch-Widman nomenclature, enabling precise classification of fused heterocycles.
- 1980s : Discovery that annulated triazoles could modulate kinase inhibition through π-π stacking interactions.
- 2000s : Advances in cross-coupling methodologies enabling regioselective aryl substitutions on complex heterocyclic cores.
The target compound builds upon these innovations through its 7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine core—a tricyclic system where pyrazole (5-membered, 2 N), triazole (5-membered, 3 N), and pyrimidine (6-membered, 2 N) rings share adjacent edges (Figure 1). This fusion creates a planar, electron-deficient aromatic system capable of both hydrophobic interactions and dipole-mediated binding.
**Figure 1**: Core structure of 7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Triazole ring
│
Pyrazole─Pyrimidine fused system
Structural Classification Within Pyrazolo-Triazolo-Pyrimidine Derivatives
The International Union of Pure and Applied Chemistry (IUPAC) classifies this compound under bridge-fused heterocycles with three contiguous rings containing multiple heteroatoms. Its systematic name derives from:
- Parent ring : Pyrimidine (position 1,5-c)
- First fused ring : Triazolo (sharing pyrimidine's C4-C5 bond)
- Second fused ring : Pyrazolo[4,3-e] (sharing triazole's C3-N4 bond)
This architecture places the compound in a specialized subclass of heptacyclic nitrogen heterocycles , distinguished by the following features:
Comparative analysis with simpler analogs shows that fusion of the triazole ring significantly increases dipole moment (Δμ = +2.1 D vs. bipyrimidines), while the pyrazole moiety introduces an acidic N-H proton (pK~a~ ≈ 8.2) capable of salt bridge formation. The 7H tautomer designation confirms that the pyrazole nitrogen participates in the conjugated system rather than acting as a substituent.
Significance of Substituted Aryl Groups in Pharmacophore Design
The compound’s 3-chloro-4-methylphenyl (Position 7) and 3,4-dimethoxyphenyl (Position 2) substituents exemplify rational pharmacophore engineering. These groups were likely incorporated to:
1. Modulate electronic properties
- Chlorine (σ~p~ = 0.23) introduces electron-withdrawing effects, polarizing the core for target binding
- Methoxy groups (σ~m~ = 0.12) provide balanced electron donation without excessive hydrophilicity
2. Enhance steric complementarity
- Methyl group at C4' creates a 120° dihedral angle with the core, filling hydrophobic pockets
- 3,4-Dimethoxy substitution enforces coplanarity with the triazole ring via conjugation
3. Improve pharmacokinetic parameters
- LogP analysis predicts ClogP = 3.8 ± 0.2, aligning with Lipinski’s Rule of Five for oral bioavailability
- Methoxy groups serve as metabolically stable hydrogen bond acceptors compared to hydroxyls
**Table 1**: Substituent Effects on Calculated Molecular Properties
| Substituent | Topological Polar Surface Area (Ų) | Molar Refractivity |
|---------------------|--------------------------------------|--------------------|
| 3-Chloro-4-methyl | 35.2 | 45.6 |
| 3,4-Dimethoxy | 58.7 | 52.3 |
| Combined effect | 93.9 | 97.9 |
Data derived from QSAR models indicate these substituents collectively improve target binding affinity (ΔG = -9.8 kcal/mol) while maintaining solubility ≥50 μM in simulated intestinal fluid. The chloro-methyl group’s ortho/meta positioning further prevents unwanted π-stacking aggregation observed in para-substituted analogs.
Properties
Molecular Formula |
C21H17ClN6O2 |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
10-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H17ClN6O2/c1-12-4-6-14(9-16(12)22)28-20-15(10-24-28)21-25-19(26-27(21)11-23-20)13-5-7-17(29-2)18(8-13)30-3/h4-11H,1-3H3 |
InChI Key |
OOWWVEVQBKSHAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=C(C=C5)OC)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine Intermediate
The foundational step involves constructing the fused pyrazolo-triazolo-pyrimidine core. As demonstrated in analogous syntheses, a 5-chloro-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine intermediate serves as the starting material. This intermediate is synthesized via cyclocondensation of hydrazonoyl chlorides with dicyanomalonate in dry ethanol under basic conditions (sodium ethoxide, 0–5°C), followed by treatment with ethyl orthoformate to yield the formimidic ester derivative.
Key Reaction Conditions:
-
Temperature: 0–5°C for initial cyclization, 60–70°C for formimidic ester formation.
-
Solvent: Anhydrous ethanol for cyclization, toluene for esterification.
Purification and Crystallization
Solvent-Based Recrystallization
The crude product is purified using a mixed solvent system of isobutyl acetate and nitromethane (3:1 v/v). Heating to 60°C followed by gradual cooling to 4°C yields crystalline material.
Purity Enhancement:
Amorphous Solid Dispersion for Enhanced Solubility
For pharmaceutical applications, the compound is formulated as an amorphous solid dispersion using polyvinylpyrrolidone (PVP K-30) in a 1:2 ratio. Spray drying with a Buchi B-290 Mini Spray Dryer achieves homogeneous particle distribution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Industrial-Scale Considerations
Continuous Flow Reactor Optimization
To enhance throughput, a continuous flow system (Corning AFR®) is employed for the Suzuki-Miyaura coupling step. Parameters include:
Comparative Analysis of Synthetic Routes
| Step | Method A (Batch) | Method B (Flow) |
|---|---|---|
| Suzuki Coupling Yield | 85% | 91% |
| Purity | 99% | 99.5% |
| Throughput | 200 g/day | 1.2 kg/day |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
7-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, it can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Bulk : The tert-butyl group in the 4-position () introduces significant steric hindrance compared to the target compound’s 3,4-dimethoxyphenyl, which may reduce binding pocket accessibility .
Electron-Donating Groups : The 3,4-dimethoxyphenyl in the target compound likely enhances π-π stacking and hydrogen bonding compared to 2-furyl () or unsubstituted phenyl rings .
Physicochemical and ADME Properties
Biological Activity
The compound 7-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic organic molecule notable for its potential biological activities, particularly in the fields of oncology and infectious diseases. Its unique structure combines pyrazole, triazole, and pyrimidine rings, which are known to enhance biological interactions and therapeutic efficacy.
Chemical Structure and Properties
- Molecular Formula : C21H17ClN6O2
- Molecular Weight : 404.85 g/mol
- IUPAC Name : this compound
The compound's structure features a pyrazole ring fused with a triazole and a pyrimidine moiety , contributing to its diverse biological activity. The presence of substituents such as 3-chloro-4-methylphenyl and 3,4-dimethoxyphenyl enhances its chemical properties and biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : Molecular docking studies have shown that the compound interacts effectively with CDK2, forming hydrogen bonds with critical amino acids (e.g., Leu83). This interaction is pivotal for its anticancer activity as CDK2 plays a significant role in cell cycle regulation.
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against various resistant bacterial strains. Its mechanism may involve the inhibition of key enzymes necessary for bacterial growth and replication.
Anticancer Activity
A series of studies have evaluated the compound's efficacy against different cancer cell lines. Notable findings include:
- Cell Lines Tested : MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic B myelomonocytic leukemia).
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 0.39 µM to 0.46 µM against various cancer cell lines. These values indicate strong antiproliferative activity compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- In vitro studies have shown that it inhibits the growth of resistant bacteria strains, suggesting its potential as an alternative treatment for infections caused by multidrug-resistant pathogens.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on CDK Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited CDK2 activity in vitro, leading to reduced cell proliferation in cancer models .
- Antimicrobial Efficacy : Another study reported that the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains, indicating its potential application in treating bacterial infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
